[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
Description
The target compound is a benzothiazine derivative featuring a 1,1-dioxido (sulfone) group, a 3,4,5-trimethoxyphenyl substituent at position 4 of the benzothiazine ring, and a 4-methoxyphenyl methanone group at position 2. The 3,4,5-trimethoxyphenyl moiety is a hallmark of bioactive molecules, notably combretastatin analogs (e.g., ), which exhibit antineoplastic activity through tubulin inhibition . The sulfone group may enhance metabolic stability compared to sulfide analogs, as seen in other sulfone-containing pharmaceuticals.
Properties
IUPAC Name |
[1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO7S/c1-30-18-11-9-16(10-12-18)24(27)23-15-26(19-7-5-6-8-22(19)34(23,28)29)17-13-20(31-2)25(33-4)21(14-17)32-3/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYXNFFVRFQWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with 2-aminobenzenesulfonamide, followed by cyclization and oxidation steps to form the benzothiazinone core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields and reducing the number of steps to make the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block for synthesizing more complex molecules with potential pharmacological activities .
Biology: : It has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and proteins involved in cell proliferation .
Medicine: : The compound’s pharmacological properties make it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Mechanism of Action
The mechanism of action of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response . This inhibition can lead to the disruption of cellular processes, ultimately causing cell death, particularly in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazine Derivatives
(a) 4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone ()
- Structural Differences : The 3,4,5-trimethoxyphenyl group in the target compound is replaced with a 3,5-dichlorophenyl group.
- Solubility: Methoxy groups may enhance aqueous solubility compared to lipophilic chlorophenyl substituents. Molecular Weight: The dichlorophenyl analog has a molecular weight of 460.325 g/mol (C₂₂H₁₅Cl₂NO₄S), while the target compound likely has a higher molecular weight due to additional methoxy groups .
(b) 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone ()
- Structural Differences: The 4-methoxyphenyl methanone group in the target compound is replaced with a simple phenyl group.
- Bioactivity: Methoxy groups in combretastatin analogs enhance tubulin-binding affinity , suggesting the target compound may share similar pharmacological advantages over the phenyl variant .
Triazole Derivatives with Trimethoxyphenyl Groups ()
Triazole-based compounds, such as 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives (), share the 3,4,5-trimethoxyphenyl motif but differ in core heterocyclic structure.
Combretastatin A-4 Analogs ()
Combretastatin A-4 (CA-4) and its prodrugs (e.g., sodium phosphate salts) feature a 3,4,5-trimethoxyphenyl group linked to a stilbene core.
- Structural Contrast : The target compound replaces CA-4’s stilbene with a benzothiazine-sulfone system.
- Solubility Challenges : CA-4’s poor water solubility led to prodrug development (e.g., phosphate salts in ). The target compound’s sulfone and methoxy groups may mitigate solubility issues .
- Bioactivity : CA-4 derivatives disrupt tumor vasculature; the benzothiazine core’s planar structure may mimic CA-4’s tubulin-binding conformation .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis may parallel benzothiazine derivatives in , involving sulfonation and methoxy-group introduction.
- Drug Design : The 3,4,5-trimethoxyphenyl group’s prominence in CA-4 and triazole analogs suggests the target compound may exhibit antineoplastic activity, warranting in vitro tubulin-binding assays.
Biological Activity
The compound 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone represents a significant class of benzothiazine derivatives known for their diverse biological activities. This article explores the synthesis, biological mechanisms, and pharmacological potential of this compound based on current research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 481.52 g/mol. The synthesis typically involves multi-step organic reactions, including the condensation of 3,4,5-trimethoxybenzaldehyde with 2-aminobenzenesulfonamide followed by cyclization and oxidation to form the benzothiazinone core structure.
Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | 3,4,5-trimethoxybenzaldehyde, 2-aminobenzenesulfonamide |
| 2 | Cyclization | Intermediate product from step 1 |
| 3 | Oxidation | Oxidizing agents (e.g., H₂O₂) |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell proliferation and survival. Notably, it has been shown to inhibit tubulin assembly and affect heat shock proteins such as Hsp90. These interactions are crucial for disrupting cancer cell growth.
Cytotoxicity Studies
Research indicates that the compound exhibits potent cytotoxicity against human lymphocytes with an IC50 value of approximately 5.68 μM. Studies utilizing the alkaline comet assay and chromosome aberration analysis demonstrated significant DNA-damaging effects across different phases of the cell cycle (G1, G1/S transition, and G2) when exposed to varying concentrations of the compound .
Anticancer Properties
The compound's structural features suggest potential applications in oncology. Its ability to inhibit tubulin polymerization positions it as a candidate for developing new anticancer therapies. The trimethoxyphenyl group enhances its interaction with biological targets critical for cancer cell division.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights unique properties:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Benzothiazole | Contains a thiazole ring | Antimicrobial |
| 2-Aminobenzothiazole | Amino substitution on benzothiazole | Antiviral |
| 7-Methoxybenzothiazole | Methoxy substitution | Anti-inflammatory effects |
Case Studies and Research Findings
Several studies have explored the biological activities associated with this class of compounds:
- Genotoxic Effects : A study assessed the mutagenic potential of related compounds in human lymphocytes, revealing significant cytotoxicity and DNA damage across various concentrations .
- Antitumor Activity : Research has shown that derivatives similar to this compound exhibit significant antitumor activity through mechanisms involving enzyme inhibition and disruption of microtubule dynamics.
- Enzyme Inhibition : The compound's interaction with enzymes such as Hsp90 has been documented to play a role in cancer cell survival pathways, providing a basis for further therapeutic exploration .
Q & A
Q. Key Challenges :
- Low yields due to steric hindrance from multiple methoxy groups.
- Purification difficulties from byproducts (e.g., regioisomers).
Q. Optimization Strategies :
- Use high-boiling solvents (DMF, DMSO) for better solubility.
- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?
Q. Methodological Answer :
- 1H/13C NMR : Assign methoxy (-OCH₃) peaks (δ ~3.8–4.0 ppm) and sulfone groups (δ ~125–135 ppm for S=O in 13C) .
- X-ray Crystallography : Resolves spatial arrangement of the benzothiazine core and substituents. Critical for confirming regiochemistry of methoxy groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₁NO₆S) with <5 ppm error .
Q. Example Data :
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray | Dihedral angle between benzothiazine and aryl: 78° | |
| 1H NMR (CDCl₃) | 3.85 ppm (s, 9H, -OCH₃), 7.2–8.1 ppm (aromatic) |
Advanced: How do structural modifications (e.g., fluorine substitution) impact biological activity and selectivity?
Methodological Answer :
Comparative SAR studies show:
- Methoxy Groups : Essential for π-π stacking with enzyme active sites (e.g., COX-2 inhibition for anti-inflammatory activity) .
- Fluorine Substitution : Increases lipophilicity (logP ↑0.5–1.0) and enhances cellular uptake. Fluorinated analogs show 3× higher potency against HT-29 cancer cells (IC₅₀ = 1.2 μM vs. 3.7 μM for methoxy-only) .
Q. Methodology :
- In vitro Assays : MTT for cytotoxicity, ELISA for cytokine profiling.
- Molecular Docking : AutoDock Vina to predict binding to tubulin or kinase targets .
Advanced: What experimental and computational strategies resolve contradictions in reported biological data?
Methodological Answer :
Contradictions (e.g., variable IC₅₀ values across studies) arise from:
Assay Variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Metabolic Stability : Evaluate hepatic microsomal stability (e.g., t½ in rat liver microsomes) to account for rapid degradation in some assays .
Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
Q. Computational Tools :
- QSAR Models : Train models on PubChem datasets to predict ADMET properties.
- MD Simulations : GROMACS for analyzing conformational stability in solution .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Q. Methodological Answer :
Q. Protocol :
Prepare 1 mg/mL solutions in PBS (pH 7.4), gastric buffer (pH 1.2).
Analyze residual compound at 0h, 6h, 24h using UV-Vis (λmax = 280 nm) .
Advanced: What in silico approaches predict interactions with biological targets like tubulin or topoisomerase II?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
